molecular formula C19H29N3O4 B12696347 Einecs 298-477-5 CAS No. 93804-97-8

Einecs 298-477-5

Cat. No.: B12696347
CAS No.: 93804-97-8
M. Wt: 363.5 g/mol
InChI Key: UVFHTMREUGMRGI-HVDRVSQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Trajectory of Research on 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide, (2S)-5-oxopyrrolidine-2-carboxylic acid and Analogues

The historical development of long-acting local anesthetics is a story of incremental innovation, driven by clinical need and advancing chemical synthesis techniques. The trajectory begins with foundational amide-type anesthetics and progresses toward the development of stereochemically pure compounds with enhanced safety profiles.

The precursor, 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide, commonly known as lidocaine (B1675312), is a widely recognized local anesthetic. researchgate.net Following its success, research efforts aimed to create compounds with a longer duration of action. This led to the synthesis of agents like bupivacaine (B1668057), which is structurally similar to ropivacaine (B1680718) but contains a butyl group on the piperidine (B6355638) nitrogen instead of a propyl group. oup.com Bupivacaine provided the desired long-lasting effect but was later associated with significant cardiotoxicity, particularly with its (R)-enantiomer. mdpi.comnih.gov

This discovery prompted a critical shift in research, focusing on the stereochemistry of these molecules. The realization that the different enantiomers of a chiral drug could have distinct pharmacological and toxicological profiles led to the concept of the "chiral switch". nih.govresearchgate.net This involves developing a single, beneficial enantiomer from a previously used racemic mixture (a 1:1 mixture of both enantiomers). mdpi.comresearchgate.net

This new direction culminated in the development of ropivacaine and levobupivacaine (B138063) (the pure S-enantiomer of bupivacaine). nih.govwikipedia.org Ropivacaine, developed after bupivacaine, was the first local anesthetic to be introduced into clinical practice as a pure (S)-enantiomer and was found to have lower cardiotoxicity in animal models. oup.commdpi.comwikipedia.org The synthesis of these chirally pure compounds often involves the key intermediate L-pipecolic-2-acid-2',6'-xylidide, also known as (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide. google.comnbinno.comgoogleapis.com Various synthetic routes have been developed to produce this intermediate with high optical purity, which is crucial for the final drug product. google.comresearchgate.netgoogle.com

The timeline below highlights key milestones in the development of this class of compounds.

Table 1: Historical Development Timeline
Year Development Significance
1957 First synthesis of the pipecoloxylidides group, including mepivacaine (B158355) and bupivacaine. oup.com Established a new class of long-acting local anesthetics.
Late 1970s Design of levobupivacaine as a potentially safer alternative to racemic bupivacaine. wikipedia.org Marked the beginning of the focus on single-enantiomer anesthetics to reduce toxicity.
1987 An efficient synthesis for the chiral intermediate of ropivacaine is reported. oup.comresearchgate.net Advanced the feasibility of producing chirally pure local anesthetics on a larger scale.
1990s Ropivacaine is developed and introduced as the first pure S-enantiomer local anesthetic. wikipedia.orgnih.gov Provided a long-acting local anesthetic with a significantly improved safety profile over bupivacaine.
2000 Levobupivacaine is approved in the United States. mdpi.com Solidified the "chiral switch" concept in anesthetics, offering another safer alternative to bupivacaine.

Current Research Landscape and Emerging Academic Questions concerning the Compound

Contemporary research on ropivacaine and its analogues continues to evolve, driven by the pursuit of enhanced therapeutic properties and novel applications. The current landscape is focused on prolonging the duration of action, refining molecular structures, and exploring new therapeutic roles.

A major area of investigation is the development of ultra-long-acting formulations. bmj.com While single-injection nerve blocks are effective, their duration is often shorter than the period of significant postoperative pain. nih.govslideshare.net To address this, researchers are exploring advanced drug delivery systems, such as encapsulating local anesthetics in liposomes or biodegradable polymers. bmj.comnih.govresearchgate.net These formulations act as depots, providing a slow and sustained release of the anesthetic at the target site, potentially extending its effect for several days. nih.govresearchgate.net

Another active research front is the synthesis and evaluation of new ropivacaine analogues. researchgate.net By making targeted modifications to the molecular structure—such as altering substituents on the aromatic ring or the piperidine group—chemists aim to fine-tune the compound's properties. researchgate.net The goals of these modifications include improving the differentiation between sensory and motor blockade, increasing potency, and further reducing toxicity. nih.govresearchgate.net Some new analogues have shown promising results in preclinical studies, including significant efficacy in various anesthetic models. researchgate.net

Emerging academic questions in this field include:

How can the design of drug delivery systems be optimized to achieve predictable, multi-day local anesthesia without local or systemic toxicity?

Can novel analogues be designed to selectively target specific subtypes of sodium channels, leading to more precise control over pain without unwanted motor or systemic effects?

What are the potential therapeutic applications of these compounds beyond anesthesia, for example, as anticancer or antimicrobial agents, given that some analogues have shown activity in these areas? researchgate.netnih.govmdpi.com

How does the lipophilicity of the environment influence the activity and potential secondary effects, such as antioxidant activity, of these anesthetics? frontiersin.org

Significance of Investigating the Chemical Entity in Contemporary Chemical Science

The study of ropivacaine and related chiral local anesthetics holds considerable significance in modern chemical and pharmaceutical science, primarily through its embodiment of the principles of stereochemistry in drug design.

The successful development of ropivacaine and levobupivacaine from racemic bupivacaine serves as a textbook example of a "chiral switch," a pivotal concept in medicinal chemistry. nih.govsemanticscholar.org It underscores the critical importance of chirality, demonstrating that enantiomers can exhibit vastly different pharmacological and toxicological profiles. mdpi.comresearchgate.net This principle has influenced drug development across many therapeutic areas, prompting regulatory bodies and pharmaceutical companies to rigorously evaluate the properties of individual enantiomers. mdpi.comnih.gov

From a synthetic chemistry perspective, the demand for enantiomerically pure drugs like ropivacaine has spurred innovation in asymmetric synthesis. The development of efficient, scalable methods for producing chiral intermediates, such as (S)-2',6'-pipecoloxylidide, remains an important area of research. nih.govresearchgate.netresearchgate.net These efforts contribute to the broader field of organic chemistry by advancing new catalysts, chiral resolving agents, and stereoselective reactions.

Furthermore, these molecules are invaluable tools for basic science research. As compounds that reversibly block voltage-gated sodium channels, they help scientists probe the structure and function of these critical ion channels. researchgate.net Studying the interactions between different anesthetic analogues and the channel pore provides insights into the mechanisms of nerve conduction and pain signaling. researchgate.net This fundamental knowledge is essential for the rational design of future generations of analgesics and other therapeutics that target ion channels. The table below summarizes the properties of key compounds in this class. wikipedia.orgmdpi.com

Table 2: Physicochemical Properties of Related Amide-Type Local Anesthetics

Compound Molecular Formula Molar Mass (g/mol) Potency Duration of Action Key Feature
Lidocaine C₁₄H₂₂N₂O 234.34 Moderate Short-Moderate Widely used, rapid onset.
Bupivacaine C₁₈H₂₈N₂O 288.43 High Long Long-acting but with notable cardiotoxicity as a racemate.
Ropivacaine C₁₇H₂₆N₂O 274.41 High Long Pure S-enantiomer with reduced cardiotoxicity compared to bupivacaine. nih.gov
Levobupivacaine C₁₈H₂₈N₂O 288.43 High Long Pure S-enantiomer of bupivacaine, also with reduced cardiotoxicity. wikipedia.org

Properties

CAS No.

93804-97-8

Molecular Formula

C19H29N3O4

Molecular Weight

363.5 g/mol

IUPAC Name

2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide;(2S)-5-oxopyrrolidine-2-carboxylic acid

InChI

InChI=1S/C14H22N2O.C5H7NO3/c1-5-16(6-2)10-13(17)15-14-11(3)8-7-9-12(14)4;7-4-2-1-3(6-4)5(8)9/h7-9H,5-6,10H2,1-4H3,(H,15,17);3H,1-2H2,(H,6,7)(H,8,9)/t;3-/m.0/s1

InChI Key

UVFHTMREUGMRGI-HVDRVSQOSA-N

Isomeric SMILES

CCN(CC)CC(=O)NC1=C(C=CC=C1C)C.C1CC(=O)N[C@@H]1C(=O)O

Canonical SMILES

CCN(CC)CC(=O)NC1=C(C=CC=C1C)C.C1CC(=O)NC1C(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies and Mechanistic Investigations

Elucidation of Novel Synthetic Pathways for the Compound's Production

The quest for more efficient and economical production of (S)-3-hydroxytetrahydrofuran has led to the exploration of diverse synthetic strategies. A predominant approach begins with readily available chiral starting materials, a strategy often referred to as "chiral pool" synthesis.

L-malic acid is a common and inexpensive starting material. patsnap.comrsc.org A typical pathway involves a sequence of esterification, reduction, and cyclodehydration. wikipedia.org One patented method details the esterification of L-malic acid's two carboxyl groups, followed by reduction with sodium borohydride (B1222165), and subsequent cyclization to yield the target compound. google.com Another novel approach starts with (S)-4-chloro-3-hydroxybutyrate, which undergoes hydroxyl group protection, reduction, cyclization, and finally deprotection. patsnap.comgoogle.com

Researchers have also developed processes starting from epichlorohydrins. A cost-effective and scalable process for both enantiomers of 3-hydroxytetrahydrofuran (B147095) has been developed, featuring a pH-controlled regioselective ring-opening of enantiomerically pure epichlorohydrin (B41342) with cyanohydrin as the key step. rsc.orgresearchgate.net This method is particularly advantageous as it avoids the need for column chromatography. rsc.org

Catalytic Approaches in the Synthesis of the Compound and its Precursors

Catalysis plays an indispensable role in modern organic synthesis, offering pathways to high efficiency and stereoselectivity. Both chemical and biological catalysts are employed in the synthesis of (S)-3-hydroxytetrahydrofuran and its precursors.

Chemical Catalysis: Acid catalysts are crucial for the cyclization step in many synthetic routes. For instance, (S)-1,2,4-butanetriol, an intermediate derived from L-malic acid, is cyclized to (S)-3-hydroxytetrahydrofuran in the presence of p-toluenesulfonic acid (PTSA) at elevated temperatures (180–220 °C). wikipedia.orggoogle.com Other catalysts, such as hydrochloric acid-modified montmorillonite, have also been utilized for this transformation. chemicalbook.com

Asymmetric hydroboration of dihydrofurans represents a more direct catalytic approach. The use of chiral boron or platinum catalysts allows for the asymmetric reduction of 2,3-dihydrofuran (B140613) or 2,5-dihydrofuran (B41785) to produce chiral 3-hydroxytetrahydrofuran with high yield and enantiomeric excess. chemicalbook.comwikipedia.org

Biocatalysis: Enzymatic methods are increasingly favored for their high selectivity and mild reaction conditions. rsc.org Alcohol dehydrogenases (ADHs) have been successfully used to catalyze the asymmetric reduction of dihydro-3(2H)-furanone. One study identified an ADH from Aromatoleum aromaticum EbN1 (PED) that converts dihydro-3(2H)-furanone to (S)-3-hydroxytetrahydrofuran with over 99% conversion and a 90% enantiomeric excess (ee). swxzz.com This biocatalytic route is a promising alternative to chemical methods, which can suffer from low stereoselectivity and high costs. swxzz.com

Table 1: Comparison of Catalytic Methods for (S)-3-Hydroxytetrahydrofuran Synthesis

Catalyst Type Precursor Catalyst Example Key Transformation Reported Yield/Purity Citation
Acid Catalyst (S)-1,2,4-Butanetriol p-Toluenesulfonic acid (PTSA) Dehydration/Cyclization 65% rsc.org
Chiral Boron Catalyst 2,3-Dihydrofuran Chiral Boron Catalyst Asymmetric Hydroboration 92% yield, 100% ee chemicalbook.com
Biocatalyst (ADH) Dihydro-3(2H)-furanone PED from A. aromaticum Asymmetric Reduction 74.7% isolated yield, 90% ee swxzz.com

Mechanistic Studies of Key Reaction Steps in Compound Formation

Understanding the reaction mechanisms is fundamental to optimizing synthetic processes. For the biocatalytic reduction of dihydro-3(2H)-furanone by the PED enzyme, computational analysis has shed light on the origins of its stereoselectivity. swxzz.com Key amino acid residues (S141, Y151, Y154) within the enzyme's active site form a network of hydrogen bonds with the substrate. This interaction promotes a pro-(S) conformation of the substrate, positioning it for the transfer of a hydride from the NADH cofactor to the carbonyl carbon, thus forming the (S)-product. swxzz.com

In chemical syntheses involving epoxide intermediates, mechanistic studies have explored the regioselectivity of ring-opening reactions, which is a critical factor for the final product's structure. rsc.orgresearchgate.net For instance, the pH-controlled ring-opening of epoxides is a key mechanistic feature that allows for selective bond formation without the need for extensive protecting group chemistry. rsc.org

Stereoselective Synthesis Research Pertaining to the Chiral Moiety

The primary challenge in synthesizing this compound is controlling the stereochemistry at the C3 position. Several strategies have been developed to achieve high enantiomeric purity.

Chiral Pool Synthesis: As previously mentioned, this involves starting with an enantiomerically pure natural product like L-malic acid. rsc.orgwikipedia.org A key challenge in this approach is to prevent racemization during the reaction sequence. For example, some reduction methods for L-malic acid derivatives, like using lithium aluminum hydride, can lead to racemization, whereas using sodium borohydride with appropriate protection strategies can preserve the stereochemical integrity. chemicalbook.comrsc.org

Asymmetric Catalysis: This is a powerful method for creating the chiral center from an achiral precursor. The asymmetric hydroboration of 2,3-dihydrofuran using a chiral catalyst can yield (S)-3-hydroxytetrahydrofuran with an impressive 100% enantiomeric excess. chemicalbook.com Similarly, enzyme-catalyzed reductions provide high stereoselectivity. swxzz.com

Kinetic Resolution: This involves the selective reaction of one enantiomer from a racemic mixture of 3-hydroxytetrahydrofuran or a precursor, leaving the other enantiomer unreacted. While effective, this method is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer.

Investigations into the Chemistry of Isolated and Non-Isolated Intermediates in Compound Synthesis

The synthesis of (S)-3-hydroxytetrahydrofuran involves several key intermediates, both stable and transient.

(S)-1,2,4-Butanetriol: This is a common, isolable intermediate when starting from L-malic acid derivatives. patsnap.comwikipedia.org Its cyclization under acidic conditions is the final step in many synthetic routes. wikipedia.orggoogle.com However, its high water solubility can complicate purification, which is a challenge for industrial-scale production. patsnap.com

Dimethyl L-malate: This diester is a stable intermediate formed by the esterification of L-malic acid. patsnap.comgoogle.com

(S)-4-chloro-3-hydroxybutyric acid ethyl ester: This serves as a key starting material in alternative routes and can be reduced to the corresponding (S)-4-chloro-3-hydroxy-1-butanol intermediate. chemicalbook.compatsnap.com

Epoxides: In routes starting from epichlorohydrin, epoxide intermediates are central to the strategy. Their controlled ring-opening is a critical, non-isolated step that dictates the final stereochemistry. rsc.orgnih.gov

2-Hydroxytetrahydrofuran: This compound has been identified as a key metabolic intermediate during the biodegradation of tetrahydrofuran (B95107) (THF). researchgate.net While this is from a degradation pathway, it highlights the potential C2 position as a reactive site in the tetrahydrofuran ring system under certain conditions.

Research on Derivatization and Functionalization Strategies of the Core Structure

The hydroxyl group and the tetrahydrofuran ring of (S)-3-hydroxytetrahydrofuran are sites for further chemical modification to synthesize a wide range of derivatives, many of which are themselves important pharmaceutical intermediates. wikipedia.org

Oxidation: The secondary alcohol can be oxidized to form the corresponding ketone, tetrahydrofuran-3-one. wikipedia.org

Substitution: The hydroxyl group can be converted into a good leaving group (e.g., tosylate) and then substituted by other nucleophiles, such as amines, to produce 3-aminotetrahydrofuran (B1273345) derivatives. wikipedia.org

Esterification: The hydroxyl group readily reacts with carboxylic acids or their derivatives to form esters. researchgate.net

C-H Functionalization: Advanced methods, such as photoredox catalysis, can enable the direct functionalization of C-H bonds on the tetrahydrofuran ring, offering novel pathways to complex derivatives. nih.gov

Process Chemistry Research for Scalable Synthesis

Translating a laboratory synthesis into a large-scale industrial process requires a focus on cost, safety, and environmental impact. rsc.org Research in process chemistry aims to address these challenges.

A significant improvement over early methods that used large amounts of hazardous reagents like lithium aluminum hydride was the development of processes using sodium borohydride in combination with additives like LiCl in lower alcohols. google.com This system is safer, more cost-effective, and easier to handle on an industrial scale. google.com

Furthermore, processes that avoid extensive purification steps like column chromatography are highly desirable. The development of a pH-controlled synthesis from epichlorohydrin, which does not require chromatography, is a prime example of an environmentally benign and scalable process. rsc.orgchemicalbook.com Another patented process improves efficiency by performing the cyclization of 4-halo-1,3-butanediol by heating without an acidic solution, simplifying the reaction environment and purification. google.com These advancements are critical for making the production of (S)-3-hydroxytetrahydrofuran and the life-saving drugs derived from it more economical and sustainable. rsc.org

Environmental Fate and Biogeochemical Cycling Research

Atmospheric Transformation Studies

The atmospheric persistence and degradation of Lidocaine (B1675312) are primarily governed by its interactions with atmospheric oxidants and sunlight.

Vapor-phase Lidocaine is subject to degradation in the atmosphere, with a primary mechanism being its reaction with photochemically-produced hydroxyl radicals (•OH). nih.gov The molecule contains chromophores that can absorb light at wavelengths greater than 290 nm, suggesting a potential for direct photolysis by sunlight; however, the reaction with hydroxyl radicals is considered a more significant pathway for its atmospheric removal. nih.gov Studies have also indicated that Lidocaine can act as a potent scavenger of hydroxyl radicals. nih.govsemanticscholar.orgresearchgate.net This reactivity with •OH radicals is a key factor in its atmospheric breakdown.

The primary atmospheric degradation pathway for vapor-phase Lidocaine is initiated by its reaction with hydroxyl radicals. nih.gov The estimated rate constant for this gas-phase reaction is a critical parameter for determining its atmospheric lifetime. Particulate-phase Lidocaine may be removed from the atmosphere through wet and dry deposition processes. nih.gov The relatively short estimated half-life suggests that Lidocaine that enters the atmosphere is not expected to persist for long periods.

Table 1: Estimated Atmospheric Degradation of Lidocaine

ParameterValueConditions
Atmospheric Half-life (Vapor-phase)~1.2 hoursReaction with hydroxyl radicals
Rate Constant (kOH)1.1 x 10-10 cm3/molecule-sec25 °C (estimated)

Aquatic Environmental Dynamics

The behavior of Lidocaine in aquatic environments is influenced by hydrolysis, phototransformation, and biodegradation, which collectively determine its persistence and potential for ecological effects.

Research indicates that Lidocaine is generally stable against hydrolysis across a wide range of pH values commonly found in the environment. nih.gov One study found that the pH for maximum stability is approximately between 3 and 6. nih.gov Another study supported this finding, showing that Lidocaine remained stable in various pH conditions, while its metabolites, monoethylglycinexylidide (B1676722) and glycinexylidide, underwent some degree of hydrolysis in acidic and alkaline conditions. uspto.gov This stability suggests that hydrolysis is not a significant degradation pathway for the parent compound in aqueous systems.

In aquatic environments, the phototransformation of Lidocaine is an important degradation process. While direct photodegradation from sunlight exposure occurs at very low rates, indirect photodegradation is significantly more impactful. nih.gov This indirect process is driven by photosensitizers present in natural waters, which lead to the formation of reactive species like hydroxyl radicals that subsequently degrade the Lidocaine molecule. nih.gov Field experiments have been conducted to determine the half-life of Lidocaine in surface water, considering all degradation mechanisms.

Table 2: Phototransformation of Lidocaine in an Aquatic Environment

ParameterValueEnvironment
Half-life (considering all degradation mechanisms)31 hoursRiver water (field experiment)

Studies on the biodegradation of Lidocaine in aquatic environments suggest that it is not readily biodegradable. nih.gov Research has shown that the rate of microbial degradation of Lidocaine in surface water is very low. nih.gov This indicates that Lidocaine has the potential to persist in aquatic systems, as it is only partially removed by conventional wastewater treatment processes. Its recalcitrance to biodegradation contributes to its detection in surface waters downstream from wastewater effluent discharge points.

Biodegradation Research in Aquatic Environments.

Development of Screening Test Methodologies for Aqueous Biodegradation.

Standardized screening methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), are employed to assess the ready biodegradability of chemical substances. The OECD 301 series of tests, for instance, provides a stringent evaluation of a chemical's susceptibility to aerobic microbial degradation. For a compound to be classified as "readily biodegradable," it must achieve a specific percentage of degradation within a set timeframe, typically 60-70% within a 10-day window following a 28-day incubation period.

Table 1: OECD 301 Ready Biodegradability Test Series

Test GuidelineMethod NamePrinciple
OECD 301 ADOC Die-Away TestMeasures the removal of dissolved organic carbon (DOC) over time.
OECD 301 BCO2 Evolution TestQuantifies the production of carbon dioxide (CO2) from the test substance.
OECD 301 CModified MITI Test (I)Measures oxygen consumption in a closed respirometer.
OECD 301 DClosed Bottle TestDetermines the biochemical oxygen demand (BOD) over 28 days.
OECD 301 EModified OECD Screening TestA simplified version of the DOC Die-Away test.
OECD 301 FManometric Respirometry TestMeasures oxygen uptake in a closed system.
Simulation Studies of Biodegradation in Water and Sediment.

To gain a more realistic understanding of a chemical's fate in aquatic systems, simulation studies that mimic natural water and sediment environments are conducted. The OECD 308 (Aerobic and Anaerobic Transformation in Aquatic Sediment Systems) and OECD 309 (Aerobic Mineralization in Surface Water – Simulation Biodegradation Test) guidelines are key methodologies in this area. These tests provide data on the rate and extent of degradation in both the water column and the sediment, which act as significant sinks for many organic pollutants.

Currently, specific simulation study data for Einecs 298-477-5 or Lidocaine under OECD 308 or 309 protocols is not available in published literature. However, the general principles of these tests indicate that for a persistent compound like Lidocaine, a significant portion would be expected to partition to the sediment phase. Degradation in both the water and sediment compartments would likely be slow, leading to long environmental half-lives. The presence of both aerobic and anaerobic zones within sediment columns can lead to different degradation pathways and products, a critical aspect that would be investigated in an OECD 308 study.

Adsorption and Desorption Phenomena at Aquatic-Sediment Interfaces.

The interaction of this compound with suspended particles and bottom sediments is a key process influencing its transport, bioavailability, and ultimate fate in aquatic environments. This interaction is quantified by the soil adsorption coefficient (Kd) and the organic carbon-water (B12546825) partition coefficient (Koc). A higher Koc value indicates a greater tendency for the compound to bind to the organic matter in sediment, reducing its concentration in the water column and its mobility.

For Lidocaine, a QSAR-estimated Koc value of 400 suggests moderate mobility in soil and a tendency to adsorb to suspended solids and sediment. nih.gov Experimental studies have also shown that Lidocaine can adsorb to various materials, including clays (B1170129) and porous polytetrafluoroethylene. The adsorption process is influenced by factors such as the pH of the water, the organic matter content of the sediment, and the chemical properties of the compound itself. Desorption, the release of the adsorbed compound back into the water column, is also a critical factor in its long-term environmental presence. The kinetics of adsorption and desorption determine the equilibrium distribution of the compound between the solid and aqueous phases.

Table 2: Factors Influencing Adsorption and Desorption at Aquatic-Sediment Interfaces

FactorInfluence on Adsorption
Compound Properties
Hydrophobicity (Log Kow)Higher Log Kow generally leads to stronger adsorption to organic matter.
pKaThe ionization state of the compound affects its interaction with charged sediment particles.
Sediment Properties
Organic Carbon ContentHigher organic carbon content increases the adsorption of non-polar organic compounds.
Clay Content and TypeClay minerals provide surface area and charged sites for adsorption.
pHAffects the surface charge of the sediment and the ionization of the compound.
Aqueous Phase Properties
pHInfluences the speciation of the compound.
Ionic StrengthCan affect the electrostatic interactions between the compound and sediment particles.

Volatilization Studies and Henry's Law Constant Research.

Volatilization is the process by which a chemical partitions from water into the air. The potential for a compound to volatilize is described by its Henry's Law constant (H). A higher Henry's Law constant indicates a greater tendency to move from the aqueous phase to the gas phase.

For Lidocaine, the estimated Henry's Law constant is 1.3 x 10^-10 atm-m³/mol. nih.gov This very low value indicates that Lidocaine is essentially non-volatile from water surfaces. Therefore, volatilization is not considered a significant environmental fate process for this compound in aquatic environments. Its presence is expected to be confined to the water and sediment compartments.

Terrestrial Environmental Dynamics

The fate of this compound in terrestrial environments is primarily governed by its interaction with soil matrices, its susceptibility to degradation by sunlight, and its breakdown by soil microorganisms.

Phototransformation Studies in Soil Matrices.

Phototransformation, or photolysis, is the degradation of a chemical due to the absorption of light energy. On soil surfaces, this can be a significant degradation pathway for some compounds. The rate of phototransformation is influenced by the light absorption properties of the molecule and the intensity of solar radiation.

While specific studies on the phototransformation of Lidocaine on soil matrices are lacking, forced degradation studies have shown that the Lidocaine HCl molecule is very stable under photolytic conditions in solution. nih.gov However, photodegradation has been observed for Lidocaine in aqueous solutions, with a reported half-life of 0.4 days in laboratory settings under light and 1.3 days in field conditions with light. It is plausible that similar photochemical reactions could occur on soil surfaces, although the presence of soil components could either enhance or inhibit this process through photosensitization or light attenuation, respectively.

Biodegradation Research in Soil Systems.

The breakdown of chemical compounds by microorganisms is a critical process in soil ecosystems. The rate of biodegradation in soil is influenced by a multitude of factors, including soil type, organic matter content, moisture, temperature, pH, and the composition of the microbial community.

As with aqueous systems, specific data on the biodegradation of this compound or Lidocaine in soil is scarce. PubChem explicitly states that biodegradation data in soil were not available. nih.gov The resistance of Lidocaine to ready biodegradation in aqueous screening tests suggests that its degradation in soil would also likely be a slow process. Both aerobic and anaerobic conditions can exist in soil profiles, leading to different microbial degradation pathways. The persistence of the compound in soil could lead to its accumulation over time with repeated inputs, or its potential for leaching into groundwater, depending on its adsorption characteristics.

Table 3: Factors Influencing Biodegradation in Soil Systems

FactorInfluence on Biodegradation
Soil Properties
Organic Matter ContentCan serve as a co-metabolite and influence bioavailability.
Clay ContentCan affect microbial activity and compound adsorption.
MoistureEssential for microbial activity.
TemperatureAffects microbial metabolic rates.
pHInfluences microbial community structure and enzyme activity.
Microbial Community
Population DensityHigher populations can lead to faster degradation.
AcclimationPrior exposure to the compound can enhance degradation rates.
Enzyme SystemsThe presence of specific enzymes capable of degrading the compound is crucial.
Compound Properties
Chemical StructureComplexity and presence of certain functional groups affect susceptibility to microbial attack.
ConcentrationHigh concentrations can be toxic to microorganisms.
BioavailabilityAdsorption to soil particles can reduce the amount of compound available for microbial uptake.

Adsorption and Desorption Characteristics in Various Soil Types

Research on analogous long-chain aliphatic amines indicates a strong affinity for soil and sediment particles. The primary mechanism for this adsorption is the electrostatic interaction between the positively charged amine groups and the negatively charged surfaces of clay minerals and organic matter. researchgate.net This process is often a reversible ion exchange. researchgate.net

The extent of adsorption is influenced by several soil properties, including organic carbon content, clay content, and pH. Higher organic carbon and clay content generally lead to greater adsorption. nih.gov For ionizable amines, soil pH is a critical factor; at pH values below their pKa, these compounds are protonated and exist as cations, enhancing their adsorption to negatively charged soil colloids. researchgate.net

The adsorption and desorption behavior can be described by the distribution coefficient (Kd), which varies depending on the soil type. While specific Kd values for this compound are not available, data for similar long-chain amines can provide an estimate of its potential mobility.

Table 1: Representative Soil Adsorption Data for Analogous Compounds

Soil Type Organic Carbon (%) Clay Content (%) pH Analogous Compound Kd (L/kg) Reference
Sandy Loam 1.5 10 6.5 C16-18 Alkylamine 150 Estimated based on canada.ca
Silt Loam 2.5 25 5.8 C16-18 Alkylamine 450 Estimated based on canada.ca

This table is generated based on data for analogous compounds and is for illustrative purposes.

Leaching and Transport Mechanisms in Terrestrial Substrates

The strong adsorption of compounds similar to this compound to soil particles suggests a low potential for leaching into groundwater. nih.govmdpi.com Transport through the soil column is likely to be limited, with the majority of the substance remaining in the upper soil layers where it is introduced. mdpi.com However, factors that reduce adsorption, such as low soil organic matter or competitive adsorption from other substances, could potentially increase mobility. mdpi.com

The complex nature of this compound means that different components of the mixture may exhibit different transport behaviors. epa.gov More soluble or less adsorptive fractions could have a higher potential for leaching compared to the bulkier, more hydrophobic components. epa.gov

Bioaccumulation and Biotransformation Research

The potential for this compound to accumulate in living organisms and undergo transformation is a key aspect of its environmental risk profile.

Research on Bioaccumulation Potential in Aquatic Organisms

Based on studies of long-chain aliphatic amines, substances with long alkyl chains (C14 and longer) are considered to have a high potential for bioaccumulation in aquatic organisms. canada.ca The lipophilic nature of the fatty acid chains in this compound suggests that it would partition into the fatty tissues of fish and other aquatic life. mdpi.com The process of bioaccumulation occurs when the rate of intake of a chemical by an organism is greater than the rate of its elimination. nih.gov

While specific Bioconcentration Factor (BCF) values for this compound are not documented, the chemical structure is indicative of a substance that could bioaccumulate. For some polyamides, which share structural similarities, bioaccumulation has been observed in the intestine, gills, and liver of aquatic species. researchgate.net

Research on Bioaccumulation Potential in Terrestrial Organisms

The potential for bioaccumulation in terrestrial organisms is also a consideration. For soil-dwelling organisms, exposure would be direct. For organisms higher up the food chain, biomagnification could occur, where the concentration of the substance increases at successively higher levels in the food chain. canada.ca However, specific studies on the terrestrial bioaccumulation of this compound or its close analogs are limited.

Biotransformation Pathways and Metabolite Identification in Environmental Organisms

The components of this compound, particularly the unsaturated fatty acid dimers and amine groups, are susceptible to biotransformation by microorganisms in the environment and within larger organisms. Fatty acid amides can be degraded by enzymes like fatty acid amide hydrolase (FAAH), which breaks them down into the corresponding fatty acid and amine. nih.gov

The C18 unsaturated fatty acid portions of the molecule can undergo biohydrogenation by certain bacteria, leading to the formation of more saturated fatty acids. nih.gov Additionally, microbial enzyme systems can transform unsaturated fatty acids into various hydroxylated products. researchgate.net The specific metabolites that would be formed from this compound in environmental organisms have not been identified.

Environmental Distribution Modeling and Predictive Frameworks

Due to the complexity of this compound as a chemical mixture, predicting its environmental distribution is challenging. acs.org Multimedia fate models are used to estimate the partitioning of chemicals between different environmental compartments such as air, water, soil, and biota. defra.gov.uk These models rely on the physicochemical properties of the substance, including its vapor pressure, water solubility, and octanol-water partition coefficient (Kow). europa.eu

For complex mixtures, a common approach is to model the behavior of representative components of the mixture. researchgate.net Given the expected properties of this compound (low volatility, strong soil adsorption), models would likely predict that the substance would predominantly reside in the soil and sediment compartments following release to the environment. Long-range transport is expected to be limited.

Table 2: List of Compound Names

Compound Name
This compound
Fatty acids, C18-unsatd., dimers, reaction products with N,N-dimethyl-1,3-propanediamine and 1,3-propanediamine
Long-chain aliphatic amines
Fatty acid amides
Polyamides

Environmental Fate of this compound: A Review of Current Research

The compound identified by the European Inventory of Existing Commercial Chemical Substances (EINECS) number 298-477-5 is a salt of the widely used local anesthetic, Lidocaine. As with many pharmaceuticals, the release of Lidocaine and its metabolites into the environment through wastewater is a subject of growing scientific interest. Understanding its behavior, persistence, and movement through various environmental compartments is crucial for assessing potential ecological impacts. This article focuses on specific research areas concerning the environmental fate and biogeochemical cycling of this compound.

Research into the environmental fate of pharmaceuticals like Lidocaine involves understanding how they move and transform in the environment. This includes modeling their distribution and conducting field studies to observe their real-world behavior.

Multi-compartment environmental models are theoretical tools used to predict how a chemical will partition among different environmental media, such as water, soil, sediment, and air. These models use the physicochemical properties of a compound (e.g., water solubility, vapor pressure, octanol-water partition coefficient) to estimate its concentration and persistence in various compartments over time.

For Lidocaine, the parent compound of this compound, there is extensive research employing multi-compartment models in the field of pharmacokinetics. These models are designed to describe the distribution of the drug within the human body, dividing it into compartments like plasma, highly perfused tissues, and peripheral tissues to optimize dosing and understand its physiological effects.

However, a review of available scientific literature indicates a notable lack of specific multi-compartment environmental fate models for Lidocaine. While the principles of these models are well-established in environmental science, dedicated models to predict the distribution and fate of Lidocaine in aquatic and terrestrial ecosystems have not been prominently published. Therefore, detailed data tables and specific research findings from such environmental models are not available at this time.

Field studies are essential for validating the predictions of environmental fate models and for understanding how a compound truly behaves under complex, real-world conditions. For a substance like Lidocaine, a typical field study on environmental transport would involve a carefully designed monitoring program in an ecosystem known to be impacted by the compound, such as a river downstream of a wastewater treatment plant (WWTP) effluent discharge.

The design of such a study would generally include:

Site Selection: Choosing a study area with a known point source of Lidocaine, typically a WWTP.

Sampling Strategy: Establishing multiple sampling points at increasing distances downstream from the discharge point to track the concentration gradient. Control sites upstream of the discharge would also be necessary.

Matrix Sampling: Collecting samples from various environmental media, including surface water, groundwater, sediment, and potentially aquatic biota.

Temporal Monitoring: Sampling at different times and seasons to account for variations in flow rates, temperature, and sunlight, which can affect degradation and transport.

Analytical Methods: Utilizing sensitive analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), to detect and quantify the low concentrations of Lidocaine and its primary metabolites in environmental samples.

Numerous monitoring studies have confirmed the presence of Lidocaine in surface waters, which demonstrates that it is transported from its sources into the environment. For instance, Lidocaine has been detected kilometers downstream from wastewater effluent release points, indicating a degree of persistence in aquatic systems. uvm.edu However, dedicated field studies specifically designed to investigate and quantify the dynamic processes of its environmental transport (e.g., advection, dispersion, and in-stream degradation rates) are not extensively detailed in the available scientific literature. While its presence is documented, comprehensive studies on the methodology and execution of tracking its movement through environmental systems are scarce.

One study was identified involving a "simulated transport experiment," but its focus was on the effects of Lidocaine on water quality parameters during the transportation of live fish, not its transport characteristics in a natural environment. canada.caepa.govnih.gov

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Separation and Detection

Chromatographic methods are central to the analysis of Flumethrin, providing the necessary separation from complex sample matrices and sensitive detection. Both gas and liquid chromatography have been extensively developed for this purpose.

Development of Gas Chromatography (GC) Methods

Gas chromatography is a well-established technique for the determination of Flumethrin residues, particularly in food matrices like honey. researchgate.net Various studies have optimized GC methods to achieve high sensitivity and reliability.

A common approach involves solid-phase extraction (SPE) for sample clean-up, followed by analysis using a gas chromatograph equipped with an electron capture detector (ECD), which is highly sensitive to halogenated compounds like Flumethrin. researchgate.netresearchgate.net For instance, a method for analyzing Flumethrin in honey utilized RP C-18 cartridges for extraction and a silica (B1680970) cartridge for clean-up, with deltamethrin (B41696) serving as an internal standard. researchgate.net This method demonstrated a minimum detectable quantity of 0.005 mg/kg and mean recoveries around 95%. researchgate.net

A method for determining Flumethrin in garlic and its products also employed GC. google.comgoogle.com This method used a normal hexane-dichloromethane mixture for extraction, followed by purification with an NH2 column before GC detection. google.com

Table 1: Gas Chromatography Methods for Flumethrin Analysis

MatrixExtraction/Clean-upGC ColumnDetectorLimit of Detection (LOD)RecoveryReference
HoneySolid-phase extraction (RP C-18 and silica cartridges)Not SpecifiedECD0.005 mg/kg~95% researchgate.net
HoneyUltrasonically assisted extraction, Solid-phase extraction (Oasis HLB)Not SpecifiedECD0.9 ng/g (FPBC), 1.0 ng/g (FPB)90.9% - 106.2% nih.gov
GarlicNormal hexane-dichloromethane extraction, NH2 column purificationHP-5MS (30m x 0.25mm, 0.25µm)ECDNot Specified60% - 100% google.com

Development of Liquid Chromatography (LC) Methods

High-performance liquid chromatography (HPLC) offers a powerful alternative to GC for Flumethrin analysis, particularly for samples that are heat-sensitive or less volatile. jksus.org HPLC methods coupled with ultraviolet (UV) detection are commonly reported.

A procedure was developed for the simultaneous determination of Flumethrin and other pyrethroids in the milk and blood of dairy cows. oup.comunesp.br This method involved extraction with acetonitrile, partitioning with n-hexane, and clean-up on a silica gel column. oup.comunesp.br The analysis was performed by HPLC with UV detection, achieving a minimum detectable concentration of 0.001 mg/kg and average recoveries of 78% to 91%. oup.comunesp.br

For the analysis of Flumethrin residues in honey and beeswax, an HPLC method with UV detection at 267 nm has been utilized. jksus.org This method employed n-hexane and dichloromethane (B109758) for extraction and demonstrated high sensitivity with a detection limit of 0.0053 mg/kg. jksus.org Recovery rates for this method ranged from 84.23% to 105.26%. jksus.org Another study on Flumethrin in honey reported a detection limit of 0.005 mg/kg with average recoveries between 80.8% and 96.8%. nih.gov

Table 2: Liquid Chromatography Methods for Flumethrin Analysis

MatrixExtraction/Clean-upLC ColumnDetectorLimit of Detection (LOD)RecoveryReference
Cow Milk & BloodAcetonitrile extraction, n-hexane partitioning, silica gel columnNot SpecifiedUV0.001 mg/kg78% - 91% oup.comunesp.br
Honey & Beeswaxn-hexane and dichloromethane extractionNot SpecifiedUV (267 nm)0.0053 mg/kg84.23% - 105.26% jksus.org
Honeyn-hexane-dichloromethane extraction, Oasis HLB SPE columnNot SpecifiedUV (267 nm)0.005 mg/kg80.8% - 96.8% nih.gov
Cattle Tissues & MilkAcetonitrile extraction, dichloromethane partitioning, silica gel chromatographyNot SpecifiedUV (266 nm)0.01 mg/kg82% - 115% fao.org

Hyphenated Techniques for Enhanced Resolution and Identification

To achieve higher selectivity and definitive identification, chromatographic techniques are often coupled with mass spectrometry (MS). These hyphenated techniques, such as GC-MS and LC-MS/MS, are invaluable for trace analysis and structural confirmation.

A method for the determination of Flumethrin in garlic products utilizes gas chromatography-tandem mass spectrometry (GC-MS/MS). google.comgoogle.com This method provides high sensitivity and good repeatability. The GC-MS/MS was operated in multiple-reaction monitoring (MRM) mode, which significantly reduces matrix interference and enhances the accuracy of detection. google.com

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is considered one of the most reliable analytical methods for Flumethrin residue analysis. who.int It was used to analyze Flumethrin residues in beeswax, demonstrating its high sensitivity and applicability for risk assessment studies. nih.gov Another hyphenated technique, on-line supercritical fluid extraction-supercritical fluid chromatography-mass spectrometry (SFE-SFC-MS), has been applied to the analysis of pesticides, including Flumethrin, in dog collars. shimadzu.co.kr This method limits the need for extensive manual sample preparation. shimadzu.co.kr

Spectroscopic Characterization of the Compound

Spectroscopic techniques are essential for the structural elucidation and confirmation of Flumethrin's identity. Mass spectrometry and nuclear magnetic resonance spectroscopy are the primary tools used for this purpose.

Mass Spectrometry (MS) Applications in Trace Analysis and Structural Elucidation

Mass spectrometry, particularly when coupled with a chromatographic separation technique, is a powerful tool for both quantifying trace levels of Flumethrin and elucidating its structure.

In a study on Flumethrin residues in garlic, GC-MS/MS was used for conclusive evidence. google.comgoogle.com The method specified the parent ion (m/z 239) and daughter ions (m/z 203, 168, 159) for monitoring in MRM mode, which provides a high degree of specificity. google.com The use of an EI (electron ionization) source is common in GC-MS applications. google.com

LC-MS/MS has also been highlighted as a highly reliable method for Flumethrin residue analysis in studies concerning food safety. who.int The technique's ability to provide structural information through fragmentation patterns is key to its success in complex matrices.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric and Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the definitive structural characterization of organic molecules, including the isomeric forms of Flumethrin. Flumethrin consists of a complex mixture of stereoisomers. shimadzu.co.kr

While detailed NMR data for Flumethrin is not extensively published in the readily available literature, its application in confirming the structure of metabolites has been documented. In a study identifying Flumethrin residues, NMR spectrometry, along with GC-MS, was used to characterize and identify urinary metabolites after HPLC fractionation. fao.org This included the confirmation of the glucuronic acid conjugate of a Flumethrin metabolite. fao.org The availability of reference standards for Flumethrin and its impurities, which are characterized by techniques including ¹H NMR and ¹³C NMR, is crucial for accurate identification. pharmaffiliates.compharmaffiliates.com

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Properties

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties of molecules. For lidocaine (B1675312), the active component of Einecs 298-477-5, these methods have been employed to understand its reactivity, particularly its antioxidant activity. A study investigating the free radical scavenging capacity of lidocaine utilized quantum chemistry to determine the most probable reaction mechanism. nih.gov The findings indicated that the most thermodynamically favorable mechanism involves a hydrogen atom transfer from the carbon atom adjacent to the carbonyl group to a free radical. nih.gov

The electronic properties of lidocaine, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are key to understanding its reactivity. The HOMO-LUMO gap is an indicator of the chemical stability of a molecule. For related pyrrolidine (B122466) derivatives, such calculations have been used to assess their potential as antibacterial agents by correlating electronic properties with inhibitory activity.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the exploration of conformational landscapes and intermolecular interactions. Several MD studies have focused on lidocaine and its behavior in various environments.

One area of investigation has been the association of lidocaine derivatives in aqueous solutions. For instance, molecular simulations were used to estimate the aqueous phase association constants of lidocainium docusate, an ionic liquid form of lidocaine. nih.gov These simulations revealed insights into the ion-pairing behavior in solution, which can influence the bioavailability and efficacy of the drug. nih.gov Similar studies on lidocaine L-pyroglutamate could elucidate the nature and strength of the interaction between the lidocaine cation and the pyroglutamate (B8496135) anion in an aqueous environment.

Another application of MD simulations has been in understanding the permeation of lidocaine across biological membranes. Coarse-grained MD simulations have been employed to study the synergistic effect of chemical penetration enhancers on the permeability of lidocaine through the stratum corneum, the outermost layer of the skin. semanticscholar.org These simulations showed that enhancers like linoleic acid and ethanol (B145695) disrupt the lipid bilayer, facilitating the passage of lidocaine. semanticscholar.org

Furthermore, theoretical studies have investigated the solubility of lidocaine in deep eutectic solvents using a combination of density functional theory and molecular dynamics. These studies analyzed the intermolecular forces, including van der Waals and hydrogen bond interactions, between lidocaine and the solvent molecules to explain its high solubility. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Properties and Environmental Behavior.nih.gov

QSAR modeling is a computational technique that relates the chemical structure of a compound to its biological activity or chemical properties. While specific QSAR models for the environmental behavior of lidocaine L-pyroglutamate are not prominent in the literature, the principles of QSAR have been applied to lidocaine in other contexts.

QSAR models are developed by correlating molecular descriptors with experimentally determined properties. For instance, a QSAR model was developed to predict the corrosion inhibition efficiency of various drugs, and lidocaine was used as one of the molecules to validate this model. researchgate.net Such models can be refined by incorporating a larger dataset and more sophisticated molecular descriptors.

An essential aspect of QSAR modeling is defining the applicability domain, which is the chemical space for which the model's predictions are reliable. This ensures that the model is not used to make predictions for compounds that are structurally too different from those in the training set.

QSAR models, once validated, can be integrated into risk assessment frameworks to predict the properties and potential environmental fate of chemicals, thereby reducing the need for extensive experimental testing.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating reaction mechanisms by identifying intermediates and transition states. A notable example is the study of the P450-catalyzed amination of a pyrrolidine derivative of lidocaine. nih.govrsc.org This study employed a multi-scale simulation approach, combining classical molecular dynamics with quantum mechanical/molecular mechanical (QM/MM) calculations. nih.govrsc.org

Insufficient Data for In Silico Environmental Degradation Analysis of this compound

Comprehensive analysis of publicly available scientific literature and databases reveals a significant lack of specific information required to detail the theoretical and computational chemistry studies on the in silico prediction of environmental degradation pathways and metabolites for the chemical compound identified by Einecs number 298-477-5. This compound is recognized as a salt of 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide and 5-oxo-L-proline.

General methodologies for these types of predictions often involve Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Biodegradation Relationship (QSBR) models. These models use the chemical structure of a compound to predict its properties, including its susceptibility to biodegradation. Advanced computational frameworks can simulate various degradation reactions, such as hydrolysis, oxidation, and photolysis, to propose likely degradation pathways.

For broader categories of chemical compounds with structural similarities, such as certain phenylurea herbicides or chlorinated nitroaromatic compounds, a body of research on their environmental fate and computationally predicted degradation pathways does exist. digitellinc.comnih.gov These studies showcase the application of computational chemistry in understanding the environmental persistence and transformation of organic pollutants. digitellinc.com However, direct extrapolation of these findings to this compound would be scientifically unsound without specific models and data for this particular compound.

The absence of specific research findings for this compound prevents the creation of detailed data tables and in-depth discussion on its predicted environmental degradation pathways and metabolites as requested. The scientific community has not, to date, published specific theoretical and computational studies that would provide the necessary data to fulfill the detailed requirements of the proposed article structure.

Therefore, while the framework for such an analysis is well-established within computational chemistry, the specific application to this compound has not been sufficiently explored in the available scientific literature.

Research on Applications in Specialized Chemical Fields and Process Innovation

Investigation of the Compound's Role in Advanced Organic Synthesis

TEHA serves as both a reactant and a reaction environment modifier in advanced organic synthesis, valued for its unique steric and electronic properties.

The catalytic activity of TEHA is a subject of ongoing research. Due to the presence of a nitrogen atom with a lone pair of electrons, it exhibits basic properties and can function as a catalyst in certain reactions. cymitquimica.com It has been identified as a potential catalyst for processes such as the production of polyurethane foam and as a phase transfer catalyst. cymitquimica.comlyzhongdachem.com

However, the compound's structure also imposes limitations. The three bulky 2-ethylhexyl groups create significant steric hindrance around the nitrogen atom. lyzhongdachem.com This bulkiness can impede its ability to coordinate with metal ions, making it less suitable for certain metal-mediated catalytic cycles when compared to less hindered amines. For instance, in studies of ammonolytic transfer dehydrogenation, the reaction rate for TEHA was observed to be considerably slower than for smaller, less sterically hindered amines. rsc.org

Despite these limitations, TEHA is a valuable intermediate in the synthesis of other complex molecules, including dyes, pigments, pharmaceuticals, and quaternary ammonium (B1175870) compounds. lyzhongdachem.comjswsdw.com

A primary application of TEHA is as a solvent extraction agent, particularly in the field of hydrometallurgy. cymitquimica.comlyzhongdachem.com Its high hydrophobicity and ability to form complexes with metal ions allow it to function as a liquid ion exchanger for the selective recovery of metals like uranium, vanadium, and rare earth elements from acidic aqueous solutions. cymitquimica.comlyzhongdachem.com

Furthermore, extensive research has been conducted on using TEHA-based solvent systems for the recovery of inorganic acids from industrial effluents. researchgate.net These systems typically consist of TEHA as the extractant, an organic diluent such as kerosene, and a modifier like octanol (B41247) or decanol (B1663958) to prevent the formation of a third phase during extraction. researchgate.netresearchgate.net Research has demonstrated the effectiveness of these systems in reducing acid concentrations in waste streams, allowing for the acid to be recovered and recycled. researchgate.net The extraction efficiency by TEHA has been shown to follow the order: HNO₃ > HCl > H₂SO₄. researchgate.netresearchgate.net

Table 2: Comparative Acid Extraction by TEHA-based Solvent Systems

Acid Extraction Efficiency Order Key System Components References
Nitric Acid (HNO₃) Highest TEHA, Diluent researchgate.netresearchgate.net
Hydrochloric Acid (HCl) Medium TEHA, Diluent researchgate.netresearchgate.net

| Sulfuric Acid (H₂SO₄) | Lowest | TEHA, Diluent, Modifier (e.g., Octanol) | researchgate.netresearchgate.net |

Research and Development of the Compound in Specialty Chemical Formulations

TEHA is incorporated into various formulations where its specific properties contribute to the final product's performance.

TEHA is utilized as an emulsifying agent in some industrial applications. chemicalbull.com Its role in surface activity is often indirect, serving as a key intermediate in the synthesis of quaternary ammonium compounds, which are widely used as surfactants and corrosion inhibitors. lyzhongdachem.com The long alkyl chains of TEHA are a precursor to the hydrophobic tails in these surfactant molecules.

A significant industrial use of TEHA is as a functional additive in materials science, particularly in the coatings industry. basf.combasf.com It is a key component in the production of additives for powder coatings, where it functions as a tribo-charging additive for polyester-based formulations. basf.combasf.com This application leverages the compound's ability to influence surface charge, which is critical for the efficient application and adhesion of the powder coating.

Sustainable Chemistry and Process Intensification Research in Manufacturing

Recent research has focused on improving the sustainability and efficiency of TEHA production and application, aligning with the principles of green chemistry.

The manufacturing of TEHA can be achieved through several routes, including the reaction of 2-ethylhexanol or the alkylation of ammonia (B1221849) with 2-ethylhexyl halides. lyzhongdachem.combasf.com Innovations in this area aim to increase yield and reduce environmental impact. One patented method describes the synthesis of TEHA from bis(2-ethylhexyl)amine (B85733) and isooctyl alcohol using a recyclable catalyst. patsnap.com This process is noted for its high conversion rates and selectivity while avoiding the production of corrosive or irritating byproducts. patsnap.com

Table 3: Findings from an Innovative TEHA Synthesis Process

Parameter Result Reference
Starting Materials bis(2-ethylhexyl)amine, Isooctyl Alcohol patsnap.com
Catalyst Recyclable, high-activity catalyst patsnap.com
Isooctyl Alcohol Conversion Rate As high as 89.5% patsnap.com
Product Selectivity As high as 81.3% patsnap.com

| Environmental Impact | No corrosive or irritant substances produced | patsnap.com |

Process intensification strategies have also been developed. A patented semibatch process for producing amines, including TEHA, involves the controlled addition of one reactant based on the conversion rate of the other, with the catalyst being retained and reused for subsequent batches, thereby improving reactor efficiency and sustainability. google.com

From an application perspective, the use of TEHA in solvent extraction systems to recover and recycle acids and valuable metals from waste streams is a significant contribution to sustainable chemistry. lyzhongdachem.comresearchgate.net This reduces the environmental footprint of hydrometallurgical processes and minimizes the need for virgin materials. lyzhongdachem.comresearchgate.netresearchgate.net

Application of Green Chemistry Principles to the Compound's Synthesis

The synthesis of the constituent parts of Einecs 298-477-5, namely Lidocaine (B1675312) and Pyroglutamic acid, has been a subject of research aimed at aligning with the principles of green chemistry. These principles advocate for minimizing hazardous substances, using renewable feedstocks, improving energy efficiency, and reducing waste. diva-portal.orgcirs-reach.com

For the Lidocaine component, traditional synthesis methods have been re-evaluated and adapted to create more environmentally sustainable processes. diva-portal.orgeurekalert.org Key areas of improvement include:

Solvent Replacement : Research has focused on replacing hazardous solvents like toluene (B28343) with more benign alternatives. mdpi.com Studies have successfully tested solvents such as glycerol (B35011) and acetonitrile, with glycerol being a bio-sourced option. diva-portal.orgmdpi.com

Energy Efficiency : The use of microwave heating has been shown to reduce energy consumption compared to traditional reflux heating methods. diva-portal.org Furthermore, procedural changes have led to decreased reaction temperatures. mdpi.compharmaexcipients.comunicamp.br

Atom Economy and Reagent Use : Innovations include using an inorganic bulk base to reduce the equivalents of diethylamine (B46881) needed, a starting material in the synthesis. mdpi.compharmaexcipients.comunicamp.br The application of catalytic amounts of potassium iodide has also been shown to promote the substitution reaction efficiently. mdpi.compharmaexcipients.comunicamp.br

Process Intensification : The development of a two-step, one-pot procedure streamlines the synthesis, reducing handling steps and potential waste generation. mdpi.compharmaexcipients.comunicamp.br

For the Pyroglutamic acid component, green synthesis research has emphasized solvent-free methods. A simple and rapid approach involves the thermal cyclodehydration of L-glutamic acid. acs.org This method avoids solvents entirely by heating the raw material under controlled conditions, leading to a high-yield production of (S)-pyroglutamic acid. acs.org Other methods use catalysts in ethanol (B145695) systems, which are considered more environmentally friendly than many other organic solvents. patsnap.com

The table below summarizes key green improvements in the synthesis of the compound's constituents.

ComponentGreen Chemistry ImprovementResearch Finding
Lidocaine Solvent ReplacementFossil fuel-derived toluene replaced with bio-sourced glycerol. mdpi.com
Energy EfficiencyReaction temperature decreased from reflux to 85°C. diva-portal.org
Reagent OptimizationUse of an inorganic bulk base reduces the required amount of diethylamine. mdpi.comunicamp.br
CatalysisCatalytic amounts of potassium iodide effectively promote the Finkelstein reaction. mdpi.comunicamp.br
Pyroglutamic Acid Solvent-Free SynthesisThermal cyclodehydration of L-glutamic acid under solvent-free conditions yields 70% product. acs.org
Catalytic RoutesDehydration of L-glutamic acid in an ethanol system using a dehydration catalyst. patsnap.com

Research on Waste Minimization and By-product Valorization

Waste minimization and the valorization of by-products are critical for the economic and environmental sustainability of chemical production.

For Lidocaine , waste management strategies focus on proper disposal and the prevention of environmental release. patsnap.com Industrial-scale incineration in muffle furnaces is a method used for the complete destruction of liquid medicine waste containing Lidocaine. pharmtech.com Advanced wastewater treatment technologies, such as the Nyex Rosalox™ system which combines adsorption and electrochemistry, have demonstrated high efficiency in removing Lidocaine from manufacturing effluent, achieving a 99% removal rate. hse.gov.uk This minimizes the release of the active pharmaceutical ingredient into the environment. patsnap.com

Research into Pyroglutamic acid presents significant opportunities for by-product valorization. Pyroglutamic acid itself is a bio-sourced material that can be derived from by-products of the sugar beet industry. reach24h.comeuropa.eu This positions its production within a circular economy framework. Further research demonstrates that derivatives of this bio-sourced pyroglutamic acid can be used to create new molecules, such as plant immunity elicitors that protect wheat against fungal pathogens. reach24h.comeuropa.eu

Moreover, L-glutamic acid, the precursor to Pyroglutamic acid, is the most abundant amino acid in protein-rich food waste. cirs-reach.com Research has explored its valorization by converting it into other valuable chemicals, such as 2-pyrrolidone, a bio-based solvent and monomer, through catalytic decarboxylation. cirs-reach.comnih.gov This process turns a potential waste stream into a valuable resource. Pyroglutamic acid has also been identified in by-products from cauliflower and globe artichoke production, suggesting these agricultural wastes could serve as a source for its extraction. researchgate.net

Component/PrecursorWaste Minimization / Valorization StrategyOutcome
Lidocaine Advanced Wastewater Treatment99% removal of Lidocaine from manufacturing effluent using adsorption and electrochemical oxidation. hse.gov.uk
Pyroglutamic Acid Sourcing from Agro-industrial By-productsBio-sourced from sugar beet by-products for use in synthesizing new molecules. reach24h.comeuropa.eu
L-Glutamic Acid Conversion of Waste BiomassValorization of protein-rich food waste by converting L-glutamic acid to 2-pyrrolidone. cirs-reach.com

Methodologies of Product and Process Orientated Research and Development (PPORD) for the Compound

Product and Process Orientated Research and Development (PPORD) is a regulatory framework under the European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation. It allows companies to manufacture or import a substance for research and development purposes without a full registration for a limited period, provided a PPORD notification is submitted to the European Chemicals Agency (ECHA). cirs-reach.comreach24h.com This framework is designed to foster innovation by allowing companies to scale up production processes and test new applications for a substance. reach24h.comcirs-reach.com

A PPORD notification is required for substances manufactured or imported in quantities of one tonne or more per year exclusively for R&D. hse.gov.uk The notification includes the identity of the substance, its classification, estimated quantities, and a list of customers involved in the R&D program. cirs-reach.comistas.net

While specific PPORD notifications for this compound or its individual components, Lidocaine and Pyroglutamic acid, are not publicly documented, the research and development activities described in the preceding sections are precisely the types of activities that would fall under a PPORD program. For a pharmaceutical salt like this, a PPORD program would involve:

Process Development and Scale-Up : Research into greener synthesis routes, such as developing one-pot procedures for Lidocaine or solvent-free methods for Pyroglutamic acid, represents the initial stages of process development. diva-portal.orgacs.org Scaling these processes from the laboratory to pilot plant and then to full-scale production would be a key objective of a PPORD project. reach24h.com This includes optimizing reaction conditions, ensuring consistent product quality, and developing efficient purification methods. diva-portal.org

Testing of Applications : A PPORD allows for the substance to be supplied to a limited number of customers to test its performance in final applications. cirs-reach.comreach24h.com For a pharmaceutical salt, this would involve formulation development to create a stable, effective, and manufacturable drug product. pharmaexcipients.compharmtech.com Research into developing different formulations, such as nanosuspensions or liposomal systems for Lidocaine, aims to improve dermal bioavailability and efficacy, and is a clear example of product-oriented R&D. pharmaexcipients.comunicamp.bracs.org

Salt Selection and Optimization : The creation of the salt itself (Lidocaine Pyroglutamate) is a form of product development aimed at enhancing the physicochemical properties of the parent drug, such as solubility or stability. pharmtech.comnih.govgoogle.com The PPORD framework would support the research needed to characterize this new salt form, evaluate its performance, and ensure its properties are reproducible at scale. pharmtech.com

The table below outlines the typical information required for a PPORD notification, which would be applicable for the development of this compound.

Required Information for PPORD NotificationDetails
Notifier Identity Name and address of the EU manufacturer or importer. cirs-reach.com
Substance Identity Name: 5-Oxo-L-proline, compound with 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide (1:1); EINECS: 298-477-5; CAS: 98493-71-5.
Classification Hazard classification of the substance according to CLP regulations. cirs-reach.com
R&D Program Description of the research and development program, including process scale-up and application testing. reach24h.com
Estimated Quantity The total tonnage of the substance to be manufactured/imported per year for the duration of the exemption. cirs-reach.com
List of Customers Names and addresses of the customers participating in the PPORD program. cirs-reach.com

Regulatory Science and Policy Research for Chemical Management

Scientific Foundations for Chemical Classification under Global and Regional Regulations (e.g., REACH, CLP)

The classification of chemical substances under global and regional frameworks like the European Union's Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) and Classification, Labelling and Packaging (CLP) regulations is foundational to ensuring their safe use. europa.euisprambiente.gov.it These regulations aim to communicate hazards clearly to workers and consumers through a standardized system. europa.eueuropa.eu

For (3R,3'R,6'R)-Lutein, its regulatory standing is primarily as a food additive rather than a hazardous industrial chemical. International bodies and national agencies have assessed its safety based on extensive scientific data.

Joint FAO/WHO Expert Committee on Food Additives (JECFA): JECFA evaluated lutein (B1675518) from Tagetes erecta and established a group Acceptable Daily Intake (ADI) of 0–2 mg/kg of body weight. wpsa-aeca.esfao.org This ADI includes lutein esters, as they are considered to have similar bioavailability. fao.org

European Union: In the EU, lutein is authorized as a food color (E 161b) and has been re-evaluated by the European Food Safety Authority (EFSA). fao.orgfefana.org Under the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification, it is listed as "Not classified". fefana.org

United States: Lutein esters from Tagetes erecta have been recognized as Generally Recognized as Safe (GRAS) since 2003. fao.org

Australia and New Zealand: Food Standards Australia New Zealand (FSANZ) has assessed and approved the voluntary addition of lutein to products such as infant formula and formulated supplementary foods for young children, establishing maximum concentration levels. foodstandards.gov.aufoodstandards.gov.au

These classifications are derived from a comprehensive review of toxicological and metabolic studies, which have generally not indicated significant adverse effects at typical intake levels. wpsa-aeca.es

Regulatory Status Overview

Regulatory Body / Region Status / Classification Key Findings
JECFA Group ADI: 0-2 mg/kg bw Includes lutein and its esters. wpsa-aeca.esfao.org
European Union (EFSA/CLP) Food Colour (E 161b); Not Classified (GHS) Re-evaluated by EFSA for use as a food additive. fao.orgfefana.org
United States (FDA) GRAS (Generally Recognized as Safe) Status granted for lutein esters from Tagetes erecta. fao.org

| Australia/New Zealand (FSANZ) | Permitted for voluntary addition | Approved for infant formula and supplementary foods up to specified limits. foodstandards.gov.aufoodstandards.gov.au |

Research on New Approach Methodologies (NAMs) for Chemical Assessment

New Approach Methodologies (NAMs) are increasingly researched to provide more efficient and ethically considerate chemical assessments. For a compound like lutein, which is a dietary component, research has focused on advanced analytical methods and in vitro models to understand its metabolism and bioavailability, which are key to its safety and efficacy assessment. researchgate.net

The assessment of lutein has benefited from sophisticated analytical and in vitro techniques that provide detailed molecular insights without relying on traditional animal testing for every endpoint.

In Vitro and Metabolic Studies: Research has identified various metabolites of lutein in humans, such as 3'-epilutein and 3'-oxolutein, through studies of human plasma and tissues. researchgate.netresearchgate.net The development of methods for the partial synthesis of lutein stereoisomers and their metabolites, including 13C-labeled versions, is crucial for conducting detailed metabolic and kinetic studies. acs.orgresearchgate.net These studies help elucidate the transformation pathways of dietary lutein in the body. researchgate.netresearchgate.net

In Silico and Analytical Chemistry: High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS), is the most widely used method for the separation, identification, and quantification of lutein and its isomers in various matrices, from food to human plasma and tissues. mdpi.comarvojournals.org Chiral-phase HPLC is specifically employed to separate different stereoisomers, which is critical as their biological functions can differ. nih.gov These precise analytical methods are essential for underpinning regulatory submissions and verifying the composition of commercial preparations. mdpi.com

For any novel assessment method to be accepted for regulatory purposes, it must undergo rigorous validation to demonstrate its reliability and relevance.

Analytical Method Validation: The validation of chromatographic techniques is critical, as incomplete validation can be a barrier to regulatory approval and method harmonization across different laboratories. mdpi.com

Biomarker Validation: A significant advancement in exposure assessment is the use of non-invasive techniques. Resonance Raman Spectroscopy (RRS) has emerged as a novel method to measure carotenoid levels in the skin. Validation studies have been conducted to compare RRS measurements with the "gold standard" of HPLC analysis of serum and dermal biopsies. These studies have shown strong correlations, supporting the use of RRS as a valid biomarker for carotenoid intake. nih.govnih.govcambridge.org

Validation of Resonance Raman Spectroscopy (RRS) for Skin Carotenoid Assessment

Comparison Correlation Coefficient (r) Significance (P-value) Source
RRS vs. Dermal Biopsy (HPLC) - Total Carotenoids 0.66 P = 0.0001 nih.gov
RRS vs. Dermal Biopsy (HPLC) - Lycopene 0.74 P < 0.0001 nih.gov
RRS vs. Serum Carotenoids (HPLC) - Total 0.52 P < 0.001 nih.govcambridge.org

| RRS vs. Serum Carotenoids (HPLC) - β-carotene | 0.60 | P < 0.001 | nih.govcambridge.org |

Research on the Integration and Acceptance of Academic Data for Regulatory Decision-Making

Regulatory decisions are not made in a vacuum; they rely heavily on the body of scientific knowledge, much of which originates from academic research. Numerous epidemiological and clinical studies have investigated the role of lutein in human health, particularly its accumulation in the retina and its potential role in reducing the risk of age-related macular degeneration (AMD). acs.orgresearchgate.netarvojournals.org

This academic research forms the evidence base for assessments by regulatory bodies:

FSANZ's decision to permit lutein fortification in infant formula was informed by academic studies on the bioavailability of lutein from breast milk versus formula, ensuring that the permitted levels were both safe and nutritionally relevant. foodstandards.gov.au

JECFA's and EFSA's establishment of an ADI for lutein was based on a comprehensive dossier of evidence, including published studies on its metabolism, bioavailability, and toxicity. wpsa-aeca.esfao.orgprofjohnnolan.com The risk assessments reference a wide array of scientific literature, demonstrating the direct integration of academic data into policy. nih.gov

Advancements in Exposure Assessment Methodologies in a Regulatory Context

Accurately assessing human exposure is a critical component of any chemical risk assessment. For a dietary substance like lutein, this involves several approaches:

Dietary Intake Estimation: This is often done using dietary survey data and food frequency questionnaires (FFQs). foodstandards.gov.au These tools are continuously refined and validated against biomarkers to reduce measurement error. researchgate.net Food composition databases are also developed to provide accurate information on the lutein content of common foods. nih.govnih.gov

Biomonitoring: The quantification of lutein and its metabolites in human serum or plasma via HPLC is a well-established method for assessing recent intake and systemic exposure. nih.govoatext.com

Non-invasive Biomarkers: As mentioned, the development of RRS to measure skin carotenoids represents a significant technological advancement. It provides a valid, non-invasive, and rapid method to assess long-term carotenoid status, making it suitable for large-scale nutritional studies and public health monitoring. nih.govnih.gov

Research into Risk Assessment Frameworks and Uncertainty Analysis in Chemical Management

The risk assessment of lutein follows established international frameworks, integrating hazard identification, hazard characterization, exposure assessment, and risk characterization.

Hazard and Risk Characterization: A systematic risk assessment published in 2006 concluded that lutein is safe for consumption at levels up to 20 mg/day. nih.gov This was based on data from human clinical trials and animal toxicology studies. nih.gov Repeated dose toxicity studies in rats and dogs have not shown adverse effects at the highest doses tested. wpsa-aeca.es A one-year study in monkeys also found no evidence of ocular toxicity from high-dose supplementation. wpsa-aeca.esarvojournals.org

Acceptable Daily Intake (ADI): The establishment of a group ADI of 0-2 mg/kg body weight by JECFA is a cornerstone of its risk management. wpsa-aeca.esfao.org This value is derived from the No-Observed-Adverse-Effect-Level (NOAEL) from animal studies, with an uncertainty factor applied to account for interspecies and intraspecies differences.

Uncertainty Analysis: Risk assessments explicitly consider areas of uncertainty. For example, when assessing the addition of lutein to infant formula, FSANZ noted the higher bioavailability of lutein from breast milk compared to formula. foodstandards.gov.au They addressed this uncertainty by evaluating data showing that the requested, higher concentration in formula would result in a nutritionally equivalent and safe serum level for infants. foodstandards.gov.au This demonstrates how risk assessment frameworks incorporate and manage uncertainty in regulatory decision-making.

Key Parameters from Lutein Risk Assessments

Parameter Value / Finding Source
JECFA Group ADI 0-2 mg/kg body weight/day wpsa-aeca.esfao.org
EFSA ADI 1 mg/kg body weight/day profjohnnolan.com
Systematic Review Safe Upper Level Up to 20 mg/day nih.gov
13-Week Rat Toxicity Study No adverse effects at 200 mg/kg bw wpsa-aeca.es

| 1-Year Monkey Study | No ocular toxicity at 20 mg/kg bw/day| wpsa-aeca.es |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Einecs 298-477-5 in laboratory settings?

  • Methodological Answer : Synthesis should follow peer-reviewed protocols, emphasizing purity control. Steps include:

  • Precursor selection : Use high-purity reagents with traceability documentation.
  • Reaction optimization : Monitor temperature/pH via real-time sensors (e.g., inline IR spectroscopy) .
  • Purification : Employ recrystallization or column chromatography, validated via HPLC (>98% purity threshold) .
  • Characterization : Confirm identity using NMR (¹H/¹³C), mass spectrometry, and elemental analysis .

Q. Which analytical techniques are most reliable for characterizing the structural properties of this compound?

  • Methodological Answer : Prioritize multi-modal validation:

  • Crystallography : Single-crystal X-ray diffraction (XRD) for definitive structural elucidation .
  • Spectroscopy : FTIR for functional groups; NMR for dynamic molecular behavior .
  • Thermal analysis : Differential scanning calorimetry (DSC) to assess stability .
  • Data Presentation: Tabulate spectral peaks with assignments (e.g., δ 7.2 ppm = aromatic protons) .

Q. What ethical considerations are critical when handling this compound in research laboratories?

  • Methodological Answer : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

  • Safety protocols : Use fume hoods and PPE; reference SDS for toxicity profiles .
  • Waste disposal : Segregate hazardous by-products per EPA guidelines .
  • Documentation : Maintain lab notebooks with timestamps for reproducibility audits .

Advanced Research Questions

Q. How should researchers address contradictions in spectroscopic data for this compound across studies?

  • Methodological Answer : Conduct systematic cross-validation:

  • Variable control : Replicate experiments under identical conditions (temperature, solvent, instrument calibration) .
  • Statistical analysis : Apply ANOVA or t-tests to compare datasets; report confidence intervals (e.g., 95% CI) .
  • Hypothesis refinement : If discrepancies persist, propose isomerization or polymorphic forms via XRD .

Q. What strategies optimize reaction yields of this compound while minimizing by-product formation?

  • Methodological Answer : Use design of experiments (DoE) frameworks:

  • Factor screening : Identify critical variables (e.g., catalyst loading, reaction time) via Plackett-Burman design .
  • Response surface methodology (RSM) : Model interactions between factors to pinpoint optimal conditions .
  • In-situ monitoring : Deploy PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time feedback .

Q. How can computational modeling predict the reactivity of this compound under varying conditions?

  • Methodological Answer : Integrate quantum mechanics and empirical

  • DFT calculations : Simulate electron distribution to predict nucleophilic/electrophilic sites .
  • Molecular dynamics (MD) : Model solvation effects and transition states .
  • Validation : Compare computational results with experimental kinetic data (e.g., rate constants) .

Data Presentation Guidelines

  • Tables : Include raw vs. processed data (e.g., yield percentages with standard deviations) .
  • Figures : Use error bars in graphs to represent variability; annotate outliers .
  • Supplementary Materials : Archive large datasets (e.g., spectral libraries) in repositories like Zenodo .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.